5-Methylbenzofuran
Overview
Description
5-Methylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methyl group attached at the fifth position
Mechanism of Action
Target of Action
5-Methylbenzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been used in the treatment of various diseases such as cancer and microbial infections , suggesting that their targets could be related to these diseases.
Mode of Action
Benzofuran derivatives have been shown to exhibit antimicrobial activity This suggests that these compounds may interact with their targets, possibly microbial proteins or enzymes, leading to the inhibition of microbial growth
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor and antimicrobial activities , indicating that they may affect pathways related to cell proliferation and microbial growth.
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds . This suggests that this compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Benzofuran derivatives have been associated with anti-tumor and antimicrobial activities , suggesting that they may induce cell death in cancer cells or inhibit the growth of microbes.
Biochemical Analysis
Biochemical Properties
5-Methylbenzofuran, like other benzofuran derivatives, has been found to interact with various enzymes, proteins, and other biomolecules It is known that the unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Cellular Effects
Benzofuran compounds have been shown to have a wide range of effects on various types of cells and cellular processes . For example, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzofuran compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzofuran compounds can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Benzofuran compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzofuran compounds can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that benzofuran compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Benzofuran: The parent compound without the methyl group.
2-Methylbenzofuran: A methyl group attached at the second position.
3-Methylbenzofuran: A methyl group attached at the third position.
4-Methylbenzofuran: A methyl group attached at the fourth position.
Uniqueness: 5-Methylbenzofuran is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other methyl-substituted benzofurans, this compound may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQNAOFWQGLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171571 | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18441-43-5 | |
Record name | 5-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 5-methylbenzofuran derivatives?
A: Several synthetic strategies have been employed for this compound derivatives. One common approach involves the Friedel-Crafts acylation of 2,3-diphenyl-5-methylbenzofuran with succinic anhydride, leading to the formation of beta-(2,3-diphenyl-5-methylbenzofuranoyl)propionic acid. [] This acid can be further reacted with various reagents like hydrazines to yield tetrahydropyridazinones. [] Another route utilizes the Vilsmeier formylation of 2-ethyl-5-methylbenzofuran, resulting in 2-ethyl-3-formyl-5-methylbenzofuran, which can be further derivatized with N- and C-nucleophiles. []
Q2: Have any this compound derivatives shown promising biological activity?
A: Yes, certain this compound derivatives exhibit noteworthy biological activities. Research indicates that a series of bromo-2-phenylbenzofuran derivatives, particularly those with a bromine substituent in the 2-phenyl ring and a methyl group at position 5 of the benzofuran moiety, demonstrate selective and reversible inhibition of monoamine oxidase B (MAO-B) at low micromolar and nanomolar concentrations. [] This finding suggests their potential as therapeutic agents for neurological disorders.
Q3: How does the structure of this compound derivatives influence their MAO-B inhibitory activity?
A: Structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the benzofuran core significantly influence the MAO-B inhibitory activity of this compound derivatives. For instance, the presence of a bromine atom on the 2-phenyl ring and a methyl group at the 5-position of the benzofuran ring appears to be crucial for potent and selective MAO-B inhibition. [] These findings highlight the importance of specific structural features for optimal interaction with the MAO-B enzyme.
Q4: Are there computational studies supporting the observed MAO-B inhibitory activity of this compound derivatives?
A: Yes, molecular docking simulations have been employed to understand the binding mode of this compound derivatives within the active site of the MAO-B enzyme. These studies provide insights into the key interactions responsible for the observed inhibitory activity, offering valuable information for further optimization of these compounds as potential MAO-B inhibitors. []
Q5: Beyond MAO-B inhibition, have other biological activities been explored for this compound derivatives?
A: Indeed, the biological potential of this compound derivatives extends beyond MAO-B inhibition. Research has explored their antimicrobial activity, particularly against various bacterial strains. For instance, a study investigating a series of benzofuran derivatives, including some with a 5-methyl substituent, revealed promising antibacterial activity. [] These findings suggest a broader therapeutic potential for this compound derivatives that warrants further exploration.
Q6: Have any studies explored the safety profile of this compound derivatives?
A: While specific toxicological data for all this compound derivatives is limited in the provided research, certain studies have assessed the cytotoxic effects of select derivatives. Notably, one study found that a series of bromo-2-phenylbenzofuran derivatives, potent MAO-B inhibitors, did not exhibit cytotoxic activity against the human neuroblastoma cell line SH-SY5Y. [] This finding suggests a potential safety advantage for these specific derivatives, although further comprehensive toxicological investigations are necessary.
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